Cas no 94-53-1 (Piperonylic acid)

Piperonylic acid structure
Piperonylic acid structure
Nom du produit:Piperonylic acid
Numéro CAS:94-53-1
Le MF:C8H6O4
Mégawatts:166.130842685699
MDL:MFCD00005830
CID:34751
PubChem ID:7196

Piperonylic acid Propriétés chimiques et physiques

Nom et identifiant

    • Benzo[d][1,3]dioxole-5-carboxylic acid
    • 3,4-Methylenedioxybenzoic acid
    • Piperonylic acid, (3,4-Methylenedioxybenzoic acid)
    • 3,4-Methylendioxy-benzoic acid
    • 1-3-Benzodioxole-5-carboxylic acid~3,4-(Methylenedioxy)benzoic acid
    • Piperonylic acid
    • 1,3-BENZODIOXOLE-5-CARBOXYLIC ACID
    • 3,4-methylenedioxybenzenecarboxylic acid
    • 5-benzodioxolecarboxylicacid
    • heliotropicacid
    • PIPEROYLICACID
    • RARECHEM AL BO 0210
    • 3,4-(Methylenedioxy)benzoic Acid
    • Piperonylic acid (6CI, 7CI, 8CI)
    • 1,3-Dioxaindane-5-carboxylic acid
    • 2H-1,3-Benzodioxole-5-carboxylic acid
    • 3,4-Dioxymethylenebenzoic acid
    • 5-Benzodioxolecarboxylic acid
    • Heliotropic acid
    • NSC 10072
    • NSC 119055
    • Protocatechuic acid methylene ether
    • MDL: MFCD00005830
    • Piscine à noyau: 1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)
    • La clé Inchi: VDVJGIYXDVPQLP-UHFFFAOYSA-N
    • Sourire: O=C(C1C=C2C(OCO2)=CC=1)O
    • BRN: 150206

Propriétés calculées

  • Qualité précise: 166.02700
  • Masse isotopique unique: 166.027
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 1
  • Complexité: 192
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Surface topologique des pôles: 55.8A^2
  • Le xlogp3: Rien du tout

Propriétés expérimentales

  • Couleur / forme: Cristaux prismatiques ou aiguilletés blancs.
  • Dense: 1.3579 (rough estimate)
  • Point de fusion: 229-231 °C (lit.)
  • Point d'ébullition: 254.32°C (rough estimate)
  • Point d'éclair: 139.6℃
  • Indice de réfraction: 1.5090 (estimate)
  • Coefficient de répartition de l'eau: Légèrement soluble
  • Le PSA: 55.76000
  • Le LogP: 1.11350
  • Merck: 7477
  • FEMA: 2420
  • Solubilité: Légèrement soluble dans l'eau, le chloroforme, l'éthanol froid et l'éther.

Piperonylic acid Informations de sécurité

  • Symbolisme: GHS07
  • Provoquer:Avertissement
  • Mot signal:Danger
  • Description des dangers: H315-H319
  • Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 22-37/38-41
  • Instructions de sécurité: S26-S36/37/39
  • RTECS:DF4912765
  • Identification des marchandises dangereuses: Xn
  • Terminologie du risque:R22; R37/38; R41
  • TSCA:Yes
  • Conditions de stockage:Store at room temperature

Piperonylic acid Données douanières

  • Code HS:29329970
  • Données douanières:

    Code douanier chinois:

    2932999099

    Résumé:

    2932999099. Autres composés hétérocycliques ne contenant que des hétéroatomes d'oxygène. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2932999099. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'oxygène. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Piperonylic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P33150-25g
Piperonylic acid
94-53-1
25g
¥108.0 2021-09-08
eNovation Chemicals LLC
D504459-25g
Piperonylic acid
94-53-1 97%
25g
$120 2024-05-24
Ambeed
A251901-5g
Benzo[d][1,3]dioxole-5-carboxylic acid
94-53-1 98%
5g
$5.0 2025-02-22
TargetMol Chemicals
TN6848-50mg
Piperonylic acid
94-53-1 98%
50mg
¥ 150 2023-09-15
Ambeed
A251901-500g
Benzo[d][1,3]dioxole-5-carboxylic acid
94-53-1 98%
500g
$149.0 2025-02-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92533-50G
2H-1,3-benzodioxole-5-carboxylic acid
94-53-1 97%
50g
¥ 204.00 2023-03-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P33150-5g
Piperonylic acid
94-53-1
5g
¥38.0 2021-09-08
Life Chemicals
F3318-0150-1g
Piperonylic acid
94-53-1 95%+
1g
$21.0 2023-11-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160472-25G
Piperonylic acid
94-53-1 >98.0%
25g
¥60.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160472-100g
Piperonylic acid
94-53-1 >98.0%
100g
¥188.90 2023-09-01

Piperonylic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ;  1 - 24 h, rt
Référence
Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant
Zhao, Junfeng; Mueck-Lichtenfeld, Christian; Studer, Armido, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  2 h, 15 °C
Référence
Convergent Synthesis of Pancratistatin from Piperonal and Xylose
Dam, Johan Hygum; Madsen, Robert, European Journal of Organic Chemistry, 2009, (27), 4666-4673

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Référence
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; Lu, Sheng-Mei; Wang, Meng-Meng; Li, Can, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

Synthetic Routes 4

Conditions de réaction
1.1 Solvents: Water ;  30 °C
1.2 Reagents: Sulfuric acid ;  pH 2
Référence
Biotransformations of propenylbenzenes by an Arthrobacter sp. and its t-anethole blocked mutants
Shimoni, Eyal; Baasov, Timor; Ravid, Uzi; Shoham, Yuval, Journal of Biotechnology, 2003, 105, 61-70

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene ,  Water ;  rt; 4 h, 85 °C
Référence
PEG1000-DAIL/toluene temperature-dependent biphasic system that regulate homogeneously catalyzed oxidation of primary alcohols to carboxylic acids
Hu, Yu Lin; Ma, Xiao Yun; Ge, Qiang; Lu, Ming, Acta Chimica Slovenica, 2010, 57(4), 927-930

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate
Zheng, Rui; Zhou, Qizhong; Gu, Haining; Jiang, Huajiang; Wu, Jiashou; et al, Tetrahedron Letters, 2014, 55(41), 5671-5675

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Water Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  3 h, 10 bar, rt
Référence
Visible-Light-Mediated Hydroxycarbonylation of Diazonium Salts
Gosset, Cyrille; Pellegrini, Sylvain; Jooris, Romain; Bousquet, Till; Pelinski, Lydie, Advanced Synthesis & Catalysis, 2018, 360(17), 3401-3405

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Benzyltrimethylammonium tribromide Solvents: Water
Référence
Oxidation using quaternary ammonium polyhalides. V. Selective oxidation of benzyl alcohols by the use of benzyltrimethylammonium tribromide
Okamoto, Tsuyoshi; Uesugi, Takeshi; Kakinami, Takaaki; Utsunomiya, Tomohisa; Kajigaeshi, Shoji, Bulletin of the Chemical Society of Japan, 1989, 62(11), 3748-9

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Référence
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer
Tan, Wen-Yun; Lu, Yi; Zhao, Jing-Feng; Chen, Wen; Zhang, Hongbin, Organic Letters, 2021, 23(17), 6648-6653

Synthetic Routes 10

Conditions de réaction
1.1 Catalysts: Potassium carbonate ,  Platinum Solvents: Water ;  80 °C
Référence
Platinum nanoparticles supported on polymeric ionic liquid functionalized magnetic silica: effective and reusable heterogeneous catalysts for the selective oxidation of alcohols in water
Vessally, Esmail; Ghasemisarabbadeih, Mostafa; Ekhteyari, Zeynab; Hosseinzadeh-Khanmiri, Rahim; Ghorbani-Kalhor, Ebrahim; et al, RSC Advances, 2016, 6(108), 106769-106777

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Référence
Method for preparing aromatic carboxylic acid compound
, China, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation
Ovian, John M.; Kelly, Christopher B. ; Pistritto, Vincent A.; Leadbeater, Nicholas E., Organic Letters, 2017, 19(6), 1286-1289

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: 2069173-90-4 Solvents: Toluene ;  12 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Acceptorless dehydrogenation of primary alcohols to carboxylic acids by self-supported NHC-Ru single-site catalysts
Yin, Shenxiang; Zheng, Qingshu; Chen, Jie; Tu, Tao, Journal of Catalysis, 2022, 408, 165-172

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Dipropylene glycol dimethyl ether ;  rt; 10 h, 80 °C
Référence
Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air
Liu, Kai-Jian; Fu, Yu-Ling; Xie, Long-Yong; Wu, Chao; He, Wei-Bao; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(4), 4916-4921

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ;  12 h, 50 °C
Référence
An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst
Yu, Han; Ru, Shi; Zhai, Yongyan; Dai, Guoyong; Han, Sheng; et al, ChemCatChem, 2018, 10(6), 1253-1257

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: 2-Methyl-2-butene ,  Sodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
A Domino Amidation Route to Indolines and Indoles: Rapid Syntheses of Anhydrolycorinone, Hippadine, Oxoassoanine, and Pratosine
Ganton, Michael D.; Kerr, Michael A., Organic Letters, 2005, 7(21), 4777-4779

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Potassium chloride ,  1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ;  24 h, 1 atm, 70 °C
Référence
Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives
Yu, Han; Ren, Jingjing; Xie, Ya; Su, Xiaofang; Wang, Aiping; et al, Green Chemistry, 2022, 24(17), 6511-6516

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Potassium persulfate ,  Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Water ;  24 h, 50 °C
Référence
An efficient chromium(III)-catalyzed aerobic oxidation of methylarenes in water for the green preparation of corresponding acids
Jiang, Feng; Liu, Shanshan; Zhao, Wenshu; Yu, Han; Yan, Likai; et al, Dalton Transactions, 2021, 50(36), 12413-12418

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetramethylammonium bromide Solvents: Water ;  pH 9, 25 - 30 °C; 30 °C → 45 °C; 3 h, 40 - 45 °C
Référence
Method for preparation of piperonylic acid with heliotropine by phase transfer catalysis oxidation
, China, , ,

Piperonylic acid Raw materials

Piperonylic acid Preparation Products

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-53-1)Piperonylic acid
sfd15823
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête